

# 2,3,5,6-Tetrachloropyridin-4-amine chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,3,5,6-Tetrachloropyridin-4-amine

Cat. No.: B181941

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## Core Chemical Identity and Physicochemical Properties

**2,3,5,6-Tetrachloropyridin-4-amine**, with CAS Registry Number 2176-63-8, is a solid, highly chlorinated pyridine derivative.<sup>[1][2]</sup> The molecular structure consists of a pyridine ring substituted with four chlorine atoms and an amino group at the 4-position. The dense halogenation and the presence of the amino group create a unique electronic environment that dictates its physical properties and chemical behavior. The high melting point suggests a stable, well-ordered crystalline lattice structure.

Table 1: Physicochemical Properties of **2,3,5,6-Tetrachloropyridin-4-amine**

Property	Value	Source
CAS Number	2176-63-8	[1]
Molecular Formula	C <sub>5</sub> H <sub>2</sub> Cl <sub>4</sub> N <sub>2</sub>	[3][4]
Molecular Weight	231.89 g/mol	[3][4]
Melting Point	212 °C	[4]
Boiling Point (Predicted)	333.8 ± 37.0 °C	[4]
Density (Predicted)	1.746 ± 0.06 g/cm <sup>3</sup>	[4]
pKa (Predicted)	-3.41 ± 0.50	[4]
Appearance	Solid	
Synonyms	4-Amino-2,3,5,6-tetrachloropyridine, Tetrachloropyridin-4-amine	[4]

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  C3 [label="C", pos="-1.04,-0.6!", fontcolor="#202124"];
  C4 [label="C", pos="0,-1.2!", fontcolor="#202124"];
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  NH2_C4 [label="NH2", pos="0,-2.4!", fontcolor="#4285F4"];
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Cl_C6 [label="Cl", pos="2.0,-0.1!", fontcolor="#34A853"];
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C3 -- C4 [label=""];  
C4 -- C5 [label=""];  
C5 -- C6 [label=""];  
C6 -- N1 [label=""];
```

```
// Draw substituent bonds  
C2 -- Cl_C2;  
C3 -- Cl_C3;  
C4 -- NH2_C4;  
C5 -- Cl_C5;  
C6 -- Cl_C6;
```

```
// Add double bonds (approximated)  
edge [style=bold];  
N1 -- C6;  
C2 -- C3;  
C4 -- C5;  
}
```

Caption: Chemical Structure of **2,3,5,6-Tetrachloropyridin-4-amine**.

## Synthesis and Manufacturing Pathways

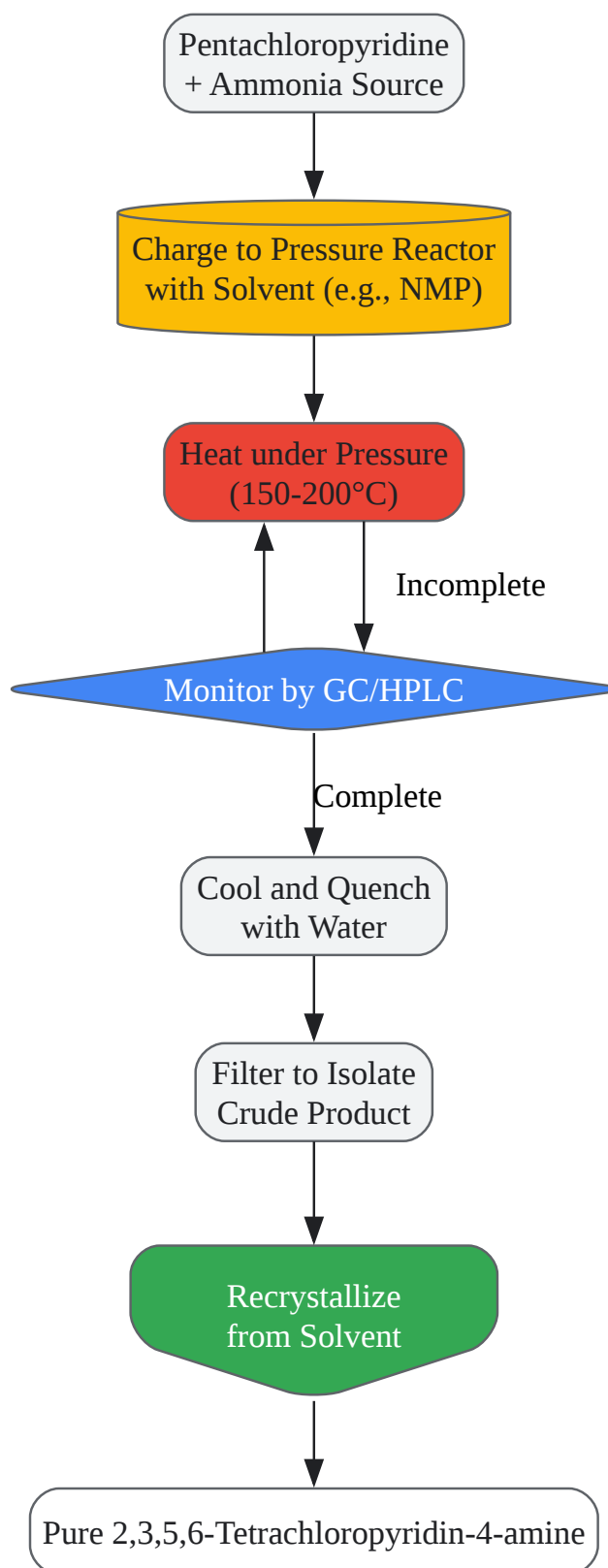
While direct synthesis routes for **2,3,5,6-tetrachloropyridin-4-amine** are not extensively detailed in public literature, its synthesis can be inferred from established methods for related

polychlorinated pyridines. A plausible and common industrial approach involves the modification of a readily available, more highly chlorinated precursor.

One logical precursor is pentachloropyridine. The synthesis would involve a nucleophilic aromatic substitution ( $S_NAr$ ) reaction where the chlorine atom at the 4-position is displaced by an amino group. The 4-position is the most activated site for nucleophilic attack in pentachloropyridine due to resonance stabilization of the Meisenheimer intermediate.

#### Hypothetical Synthesis Protocol:

- **Reaction Setup:** In a sealed, pressure-rated reactor, charge pentachloropyridine and a suitable solvent (e.g., N-Methyl-2-pyrrolidone or dimethyl sulfoxide).
- **Amination:** Introduce an ammonia source, such as aqueous ammonia or ammonia gas, in molar excess.<sup>[5]</sup> The use of a copper catalyst may be required to facilitate the substitution.
- **Heating:** Heat the mixture under pressure to a temperature typically ranging from 150-200°C. The reaction is driven by the high temperature and pressure, which overcomes the activation energy for the  $S_NAr$  reaction.
- **Monitoring:** Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) until the consumption of pentachloropyridine is complete.
- **Work-up and Isolation:** After cooling, the reaction mixture is quenched with water, causing the product to precipitate. The solid is collected by filtration, washed with water to remove residual salts and solvent, and then dried under vacuum.
- **Purification:** If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or toluene to yield high-purity **2,3,5,6-Tetrachloropyridin-4-amine**.



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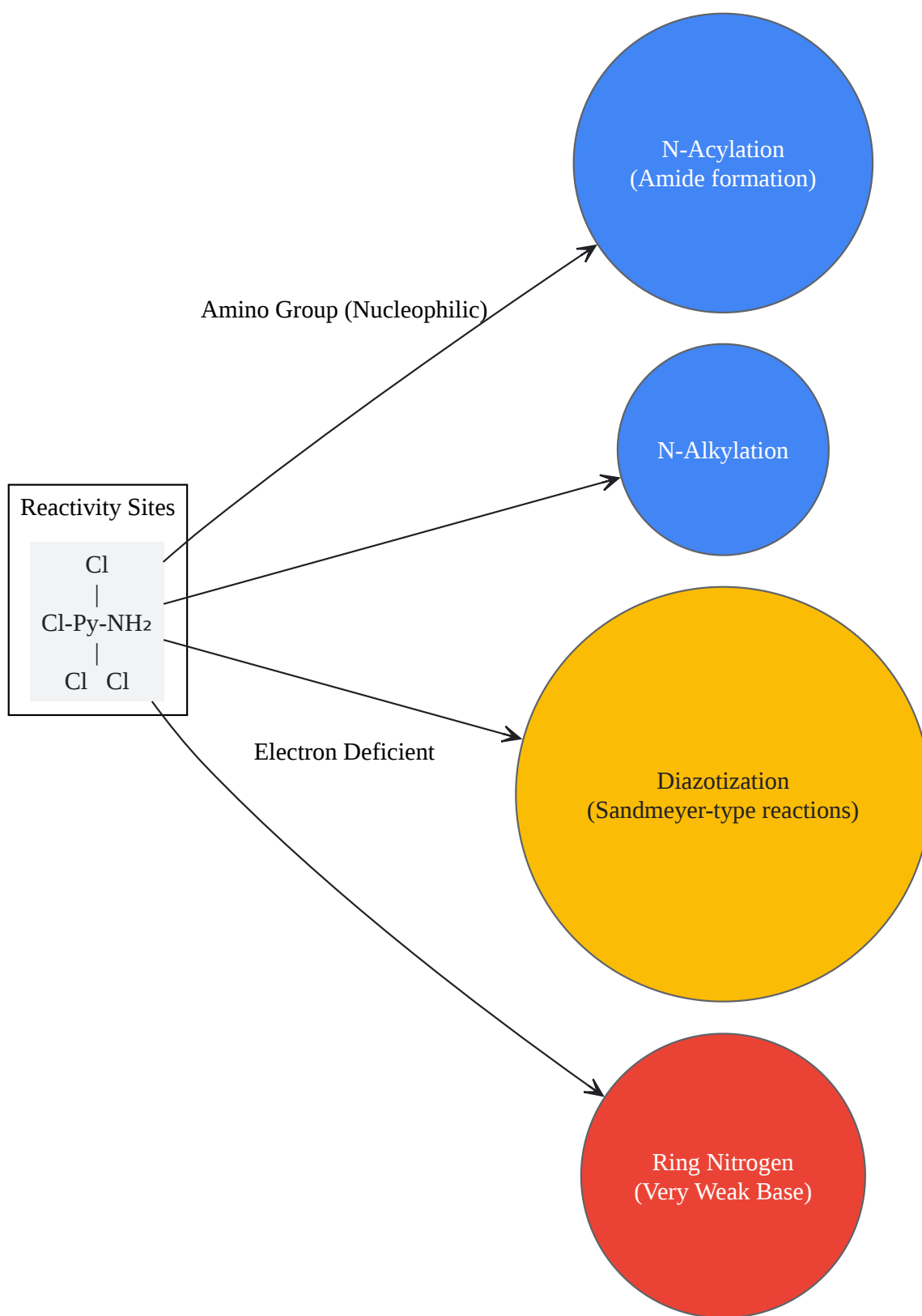
Caption: Plausible synthesis workflow for **2,3,5,6-tetrachloropyridin-4-amine**.

## Chemical Reactivity and Mechanistic Insights

The reactivity of **2,3,5,6-Tetrachloropyridin-4-amine** is dominated by the interplay between the electron-donating amino group and the four strongly electron-withdrawing chlorine atoms.

- **Pyridine Ring:** The four chlorine atoms render the pyridine ring extremely electron-deficient. This has two major consequences:
  - **Deactivation to Electrophilic Aromatic Substitution ( $S_EAr$ ):** The ring is highly resistant to reactions with electrophiles.
  - **Basicity of Ring Nitrogen:** The electron-withdrawing effect significantly reduces the basicity of the pyridine ring nitrogen, making it a very weak base (predicted  $pK_a$  of the conjugate acid is -3.41).<sup>[4]</sup> Protonation or alkylation at this site is difficult compared to pyridine itself.
- **Amino Group:** The exocyclic amino group is the primary center of reactivity.
  - **Basicity:** While the amino group is electron-donating, its basicity is also suppressed by the inductive effect of the chlorinated ring. It will still behave as a base, but a weaker one than aniline.
  - **Nucleophilicity:** It can act as a nucleophile, undergoing reactions typical of aromatic amines such as acylation, sulfonylation, and diazotization, although reaction conditions may need to be more forcing than for standard anilines.

The pyridine core is a common scaffold in many FDA-approved drugs due to its ability to form hydrogen bonds and its favorable pharmacokinetic properties.<sup>[6]</sup> Derivatives of chlorinated pyridines are crucial intermediates in the synthesis of agrochemicals and pharmaceuticals.<sup>[7]</sup> <sup>[8]</sup> The reactivity of this molecule makes it a versatile building block for introducing a tetrachloropyridyl moiety.



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Caption: Key reactivity sites on **2,3,5,6-tetrachloropyridin-4-amine**.

## Safety, Handling, and Toxicology

Proper handling of **2,3,5,6-Tetrachloropyridin-4-amine** is critical due to its potential toxicity. Safety data sheets for the compound and related chlorinated pyridines provide essential guidance.

Table 2: Hazard Identification and Precautionary Measures



Hazard Class	GHS Statement	Precautionary Measures	Source
Acute Oral Toxicity	H301: Toxic if swallowed	P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P316: IF SWALLOWED: Get emergency medical help immediately.	[1]
Acute Dermal/Inhalation Toxicity	H311+H331: Toxic in contact with skin or if inhaled (by analogy)	P261: Avoid breathing dust.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing.	[3][9]
Skin/Eye Irritation	May cause irritation (by analogy)	P280: Wear eye protection/face protection.IF ON SKIN: Wash with plenty of soap and water.IF IN EYES: Rinse cautiously with water for several minutes.	[10][11]
Aquatic Toxicity	Toxic to aquatic life with long lasting effects (by analogy)	P273: Avoid release to the environment.	[12][13]

Handling Protocol:

- **Engineering Controls:** Use in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.
- **Personal Protective Equipment (PPE):** Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area.<sup>[10]</sup> Keep away from incompatible materials such as strong oxidizing agents.<sup>[10]</sup>
- **Disposal:** Dispose of waste material in accordance with local, regional, and national regulations.<sup>[10]</sup> Do not allow the product to enter drains.

## Conclusion

**2,3,5,6-Tetrachloropyridin-4-amine** is a specialized chemical intermediate whose properties are defined by its heavily chlorinated pyridine core and its reactive amino group. Its electron-deficient aromatic system and nucleophilic amine functionality make it a valuable, albeit challenging, building block for complex molecular targets in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and hazardous properties is paramount for its safe and effective utilization in a research and development setting. The data and protocols presented in this guide serve as a foundational resource for scientists working with this compound.

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